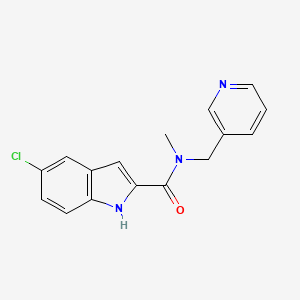
5-chloro-N-methyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-methyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide is a chemical compound that has gained attention in scientific research due to its potential use in developing new drugs. This compound is a derivative of indole, a heterocyclic organic compound that is widely used in medicinal chemistry. The synthesis method of 5-chloro-N-methyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide is of interest to researchers, as it can provide insights into the structure-activity relationship of this compound.
Mecanismo De Acción
The mechanism of action of 5-chloro-N-methyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and neurodegeneration. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
5-chloro-N-methyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2, which is involved in the production of prostaglandins. It has also been shown to inhibit the activity of PDE4, which is involved in the degradation of cyclic adenosine monophosphate (cAMP), a signaling molecule that regulates various physiological processes such as inflammation and neuronal function. Additionally, 5-chloro-N-methyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide has been shown to induce apoptosis in cancer cells by activating the caspase cascade, a series of proteases that play a key role in programmed cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-chloro-N-methyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide in lab experiments is its potential use in developing new drugs for various diseases. Its anti-inflammatory, anti-cancer, and anti-microbial properties make it a promising candidate for drug development. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in vivo.
Direcciones Futuras
There are several future directions for the study of 5-chloro-N-methyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide. One direction is to further investigate its mechanism of action and its potential use in developing new drugs for various diseases. Another direction is to study its pharmacokinetics and pharmacodynamics in vivo, in order to determine its safety and efficacy as a drug candidate. Additionally, future studies could investigate the structure-activity relationship of this compound, in order to develop more potent and selective analogs.
Métodos De Síntesis
The synthesis of 5-chloro-N-methyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide involves the reaction of 5-chloroindole-2-carboxylic acid with N-methyl-3-pyridinemethanamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) at room temperature or under reflux conditions. The resulting product is then purified by column chromatography or recrystallization to obtain pure 5-chloro-N-methyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide.
Aplicaciones Científicas De Investigación
5-chloro-N-methyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide has been studied for its potential use in developing new drugs for various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
5-chloro-N-methyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O/c1-20(10-11-3-2-6-18-9-11)16(21)15-8-12-7-13(17)4-5-14(12)19-15/h2-9,19H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AITVGNOUEGKIGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=CC=C1)C(=O)C2=CC3=C(N2)C=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-methyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


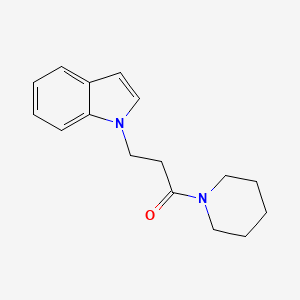

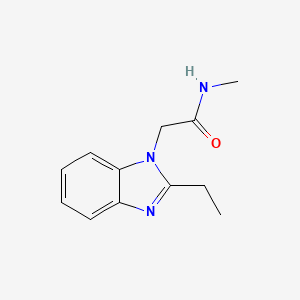


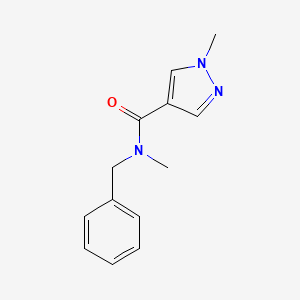
![[3-(Methoxymethyl)phenyl]-morpholin-4-ylmethanone](/img/structure/B7501722.png)

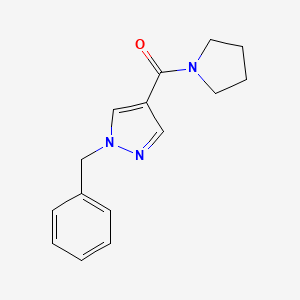
![7-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7501734.png)
![[3-(Methylsulfanylmethyl)phenyl]-morpholin-4-ylmethanone](/img/structure/B7501751.png)

![5-Chloro-9H-pyrimido[4,5-B]indole-2,4-diamine](/img/structure/B7501774.png)